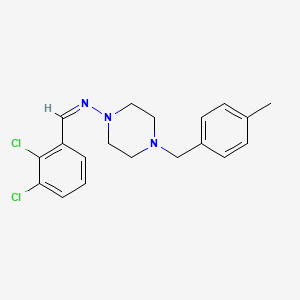
7-hydroxy-3-(4-methoxyphenyl)-8-(4-morpholinylmethyl)-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-hydroxy-3-(4-methoxyphenyl)-8-(4-morpholinylmethyl)-2H-chromen-2-one, also known as HMC-1, is a synthetic compound that belongs to the class of coumarin derivatives. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
作用機序
The mechanism of action of 7-hydroxy-3-(4-methoxyphenyl)-8-(4-morpholinylmethyl)-2H-chromen-2-one involves the inhibition of various signaling pathways, including the PI3K/Akt/mTOR, NF-κB, and MAPK pathways. This compound also activates the AMPK pathway, leading to an increase in autophagy and a decrease in cell proliferation. Additionally, this compound has been shown to modulate the expression of various genes involved in cell growth, apoptosis, and inflammation.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, reduction of inflammation, and protection of neurons from oxidative stress and neuroinflammation. This compound has also been shown to modulate the expression of various genes involved in cell growth, apoptosis, and inflammation.
実験室実験の利点と制限
7-hydroxy-3-(4-methoxyphenyl)-8-(4-morpholinylmethyl)-2H-chromen-2-one has several advantages for lab experiments, including its high purity and good yield, making it suitable for further studies. However, this compound has some limitations, including its potential toxicity and limited solubility in water, which may affect its bioavailability and pharmacokinetics.
将来の方向性
There are several future directions for 7-hydroxy-3-(4-methoxyphenyl)-8-(4-morpholinylmethyl)-2H-chromen-2-one research, including the development of more efficient synthesis methods, the evaluation of its potential therapeutic applications in various diseases, and the investigation of its pharmacokinetics and toxicity. Additionally, the development of this compound derivatives and analogs may lead to the discovery of more potent and selective compounds for therapeutic use.
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Its mechanism of action involves the inhibition of various signaling pathways and modulation of gene expression, leading to its biochemical and physiological effects. While this compound has several advantages for lab experiments, it also has some limitations that need to be addressed. There are several future directions for this compound research that may lead to the discovery of more potent and selective compounds for therapeutic use.
合成法
7-hydroxy-3-(4-methoxyphenyl)-8-(4-morpholinylmethyl)-2H-chromen-2-one can be synthesized through a multi-step process involving the condensation of 4-methoxybenzaldehyde and 4-morpholinobenzylamine, followed by cyclization and oxidation reactions. The final product is obtained in good yield and high purity, making it suitable for further studies.
科学的研究の応用
7-hydroxy-3-(4-methoxyphenyl)-8-(4-morpholinylmethyl)-2H-chromen-2-one has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation. In neurological disorders research, this compound has been shown to protect neurons from oxidative stress and neuroinflammation, leading to a potential therapeutic application in neurodegenerative diseases.
特性
IUPAC Name |
7-hydroxy-3-(4-methoxyphenyl)-8-(morpholin-4-ylmethyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c1-25-16-5-2-14(3-6-16)17-12-15-4-7-19(23)18(20(15)27-21(17)24)13-22-8-10-26-11-9-22/h2-7,12,23H,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMHXJTDQBLELFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC3=C(C(=C(C=C3)O)CN4CCOCC4)OC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-{N-[(3-chloro-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5913091.png)
![2-(1,3-benzothiazol-2-yl)-5-methyl-4-[4-(4-morpholinyl)benzylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5913103.png)
![3-{[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2(1H)-quinolinone](/img/structure/B5913116.png)
![4-({2-[(1-methyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5913125.png)
![2-{2-chloro-4-[(2,5-dioxo-1-phenyl-4-imidazolidinylidene)methyl]phenoxy}-N-phenylacetamide](/img/structure/B5913133.png)

![N-[1-(3,4-dimethoxyphenyl)ethylidene]-4-(2-methoxyphenyl)-1-piperazinamine](/img/structure/B5913160.png)

![N-(4,6-dihydroxy-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-5-pyrimidinyl)acetamide](/img/structure/B5913182.png)
![8,8-dimethyl-9-oxa-2-azaspiro[5.5]undecane](/img/structure/B5913185.png)



